![molecular formula C81H168N2O3 B14359858 Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate CAS No. 93130-10-0](/img/structure/B14359858.png)
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate is a chemical compound known for its unique structure and properties It is composed of two N,N,N-tris(decyl)decan-1-aminium cations and one carbonate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate typically involves the reaction of N,N,N-tris(decyl)decan-1-aminium with a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include decylamine and decyl bromide, which react to form the N,N,N-tris(decyl)decan-1-aminium cation. This cation is then reacted with a carbonate source, such as sodium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aminium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with different functional groups.
科学研究应用
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cell membranes, affecting their structure and function. It may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate include:
- N,N,N-tris(decyl)decan-1-aminium chloride
- N,N,N-tris(decyl)decan-1-aminium bromide
- N,N,N-tris(decyl)decan-1-aminium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique carbonate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
93130-10-0 |
|---|---|
分子式 |
C81H168N2O3 |
分子量 |
1218.2 g/mol |
IUPAC 名称 |
tetrakis-decylazanium;carbonate |
InChI |
InChI=1S/2C40H84N.CH2O3/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h2*5-40H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI 键 |
DKOMQEWQBOPAFT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.C(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
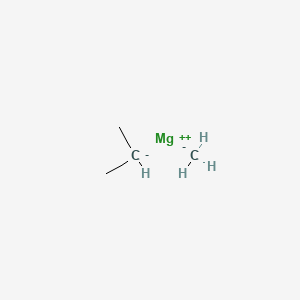
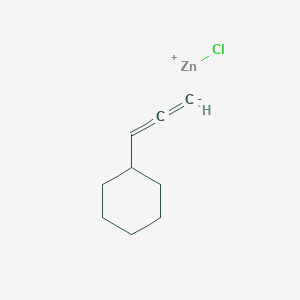
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
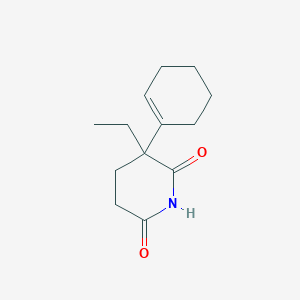
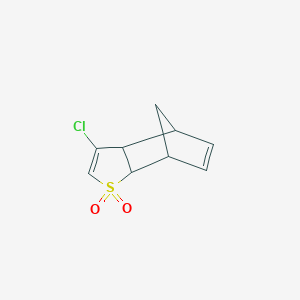
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
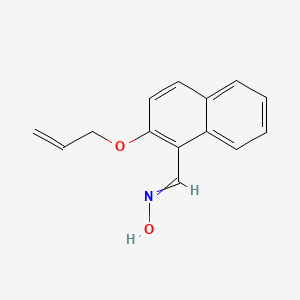
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
